1-(2'-Deoxyribosyl)-2-pyrimidinone

deoxycytidylate deaminase enzyme inhibition nucleotide analog

β-2'-Deoxy Zebularine (dK) is a critical tool for pyrimidine metabolism research that overcomes the cytotoxicity limitations of zebularine. Unlike riboside analogs, this 2′-deoxy nucleoside selectively inhibits human dCMPD (Ki 21 nM as 5′-monophosphate) and CDA without triggering apoptosis in viable cell models (MOLT-4, L1210). The unique 2-pyrimidinone base abolishes conventional hydrogen bonding, enabling quantitative dG–dK base-pairing studies in synthetic oligonucleotides. Choose dK for reproducible, isozyme-selective APOBEC3G inhibition that cannot be extrapolated from deoxycytidine or deoxyuridine analogs.

Molecular Formula C9H12N2O4
Molecular Weight 212.2 g/mol
CAS No. 22003-30-1
Cat. No. B052857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2'-Deoxyribosyl)-2-pyrimidinone
CAS22003-30-1
Synonyms1-(2'-deoxyribosyl)-2-pyrimidinone
1-(beta-D-deoxyribofuranosyl)-2-pyrimidinone
1-DRPO
Molecular FormulaC9H12N2O4
Molecular Weight212.2 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=CC=NC2=O)CO)O
InChIInChI=1S/C9H12N2O4/c12-5-7-6(13)4-8(15-7)11-3-1-2-10-9(11)14/h1-3,6-8,12-13H,4-5H2/t6-,7+,8-/m0/s1
InChIKeyQEJOIGZDWKFVCO-RNJXMRFFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Spec Guide for 1-(2′-Deoxyribosyl)-2-pyrimidinone (CAS 22003-30-1)


1-(2′-Deoxyribosyl)-2-pyrimidinone, also referred to as β-2′-deoxyzebularine or dK, is a pyrimidin-2-one 2′-deoxyribonucleoside analog (molecular formula C₉H₁₂N₂O₄, MW 212.2) [1]. It serves as the 2′-deoxy metabolite of the DNA methyltransferase inhibitor zebularine and is recognized as an inhibitor of human deoxycytidylate deaminase (dCMPD) and cytidine deaminase (CDA) [2]. The compound is synthesized from 2′-deoxycytidine via silver-oxide oxidation of 4-hydrazinopyrimidines [3] and can be incorporated into synthetic oligonucleotides via standard phosphoramidite chemistry [3].

Why Generic Nucleoside Analogs Cannot Replace 1-(2′-Deoxyribosyl)-2-pyrimidinone in Targeted Applications


The 2-pyrimidinone base of this compound lacks both the 4-amino group of deoxycytidine and the 4-oxo group of deoxyuridine, fundamentally altering its hydrogen-bonding pattern, enzyme recognition, and metabolic fate [1]. Consequently, enzymes that act on natural pyrimidine nucleosides—cytidine deaminase, deoxycytidylate deaminase, and DNA methyltransferases—interact with this analog in a quantitatively distinct manner that cannot be extrapolated from structurally similar compounds such as 2′-deoxyuridine, 2′-deoxycytidine, or even the riboside analog zebularine [2]. Substituting a generic pyrimidine nucleoside therefore yields divergent inhibition constants, cytotoxicity profiles, and oligonucleotide stability parameters, directly impacting experimental reproducibility and therapeutic development outcomes.

Quantitative Differentiation Evidence for 1-(2′-Deoxyribosyl)-2-pyrimidinone vs. Structural Analogs


dCMP Deaminase Inhibition: 2′-Deoxyzebularine Monophosphate vs. 2′-ara-Fluoro and Parent Zebularine Monophosphate

The 5′-monophosphate of 2′-deoxyzebularine (compound 2b, the nucleotide form of the target compound) inhibited human deoxycytidylate deaminase (dCMPD) from MOLT-4 cells with a Ki of 2.1 × 10⁻⁸ M. In the same assay, the 2′-ara-fluoro analog (3b) showed a Ki of 1.2 × 10⁻⁸ M, while the parent zebularine monophosphate (1b) was ineffective at concentrations >100 µmol/L [1]. This represents a >4,700-fold loss of potency when the 2′-deoxyribose sugar is replaced by ribose in the monophosphate form, and a 1.75-fold difference between 2′-deoxy and 2′-ara-fluoro substitution.

deoxycytidylate deaminase enzyme inhibition nucleotide analog

Cytidine Deaminase Inhibition: 2′-Deoxyzebularine vs. Zebularine and Tetrahydrouridine

2′-Deoxyzebularine (dZ) inhibits human cytidine deaminase (CDA) with Ki values of 8.0 ± 1.9 µM and 10.7 ± 0.5 µM, as reported in two independent enzyme preparations [1]. The parent riboside zebularine exhibits a Ki of approximately 0.95–2.2 µM against CDA [2]. In the same BRENDA-curated dataset, 3,4,5,6-tetrahydrouridine (THU), a widely used CDA inhibitor, shows Ki values ranging from 0.42–8.0 µM [2]. Thus, dZ is approximately 4–10-fold less potent than zebularine on isolated CDA, but critically, this is accompanied by a markedly different cytotoxicity profile (see below).

cytidine deaminase enzyme inhibitor Ki comparison

Differential Cytotoxicity: 2′-Deoxyzebularine vs. Zebularine in Leukemia Cell Lines

Barchi et al. (1992) directly compared 2′-deoxyzebularine and its ara derivative with parent zebularine in MOLT-4 human T-lymphoblast and L1210 murine leukemia cells. Zebularine produced measurable cytotoxicity in both lines, whereas 2′-deoxyzebularine and ara-zebularine exhibited only nominal cytotoxicity in vitro [1]. In a separate standardized profiling, zebularine inhibited T24 bladder carcinoma cell proliferation with an IC₅₀ of 120 µM , while 2′-deoxyzebularine did not reach a comparable IC₅₀ under similar conditions. This differential is attributed to zebularine acting as a ribonucleoside prodrug that is metabolically converted to dZTP and incorporated into DNA, triggering DNA methyltransferase (DNMT) trapping and cytotoxicity; the 2′-deoxy form bypasses this activation pathway and does not efficiently form the triphosphate in cells without a kinase.

cytotoxicity leukemia MOLT-4 L1210 selectivity

APOBEC3 Isozyme Selectivity: 2′-Deoxyzebularine vs. 5-Fluoro-2′-deoxyzebularine in Oligonucleotide Inhibitors

Kvach et al. (2020) embedded 2′-deoxyzebularine (dZ) or 5-fluoro-2′-deoxyzebularine (5FdZ) into oligodeoxynucleotides and compared their inhibition of APOBEC3 isozymes. Against APOBEC3B, the 5FdZ-containing oligo showed an inhibition constant 3.5 times better (lower Ki) than the dZ-containing oligo. Against APOBEC3G (both catalytic domain and full-length), the dZ-containing oligo was more potent than the 5FdZ-containing oligo [1]. This demonstrates that dZ provides inherent selectivity for APOBEC3G over APOBEC3B, whereas 5FdZ inverts this preference.

APOBEC3 DNA deaminase isozyme selectivity oligonucleotide inhibitor

Primary Research & Industrial Application Scenarios for 1-(2′-Deoxyribosyl)-2-pyrimidinone


Pharmacological Modulation of Pyrimidine Deaminase Activity with Minimal Cytotoxicity

Investigators studying pyrimidine metabolism can use 2′-deoxyzebularine as a dCMPD/CDA inhibitor probe that does not induce the confounding cytotoxicity associated with zebularine [1]. As shown in Section 3 (Evidence 3), the nucleoside form produces only nominal cytotoxicity in MOLT-4 and L1210 cells, allowing enzyme inhibition to be studied in viable cell models without triggering apoptosis or DNMT-trapping artifacts.

Synthesis of Oligonucleotides Containing Non-Natural Nucleobases for Biophysical Studies

The compound can be converted to a 3′-phosphoramidite and incorporated into synthetic oligonucleotides via solid-phase synthesis, substituting dG–dC base pairs with dG–dK pairs [2]. This enables systematic thermodynamic studies: a dK-containing self-complementary decamer duplex melts at ~21°C, substantially lower than the unmodified duplex, providing a quantifiable probe for base-pairing energetics and DNA–enzyme interactions [3].

Selective APOBEC3G Inhibition in Cancer Mutagenesis and Drug Resistance Research

For teams investigating APOBEC3-mediated mutagenesis driving cancer evolution and drug resistance, 2′-deoxyzebularine offers selective inhibition of APOBEC3G over APOBEC3B when embedded in oligonucleotides, whereas the 5-fluoro analog preferentially inhibits APOBEC3B [4]. This selectivity profile, established in Section 3 (Evidence 4), makes the compound a key tool for dissecting the distinct roles of APOBEC3 isozymes in disease models.

Preparation of 2′-Deoxyzebularine 5′-Monophosphate for dCMPD Mechanistic Studies

The nucleoside can be enzymatically or chemically phosphorylated to yield the 5′-monophosphate (dZMP), which inhibits human dCMPD with a Ki of 21 nM—over 4,700-fold more potent than the corresponding ribonucleotide [1]. This nucleotide is indispensable for X-ray crystallography, stopped-flow kinetics, and allosteric regulation studies of the deoxycytidylate deaminase enzyme family.

Quote Request

Request a Quote for 1-(2'-Deoxyribosyl)-2-pyrimidinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.